![molecular formula C21H35ClO2Sn B14229918 Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-22-1](/img/structure/B14229918.png)
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound that features a complex structure with a tin atom bonded to butyl groups, a chlorine atom, and an ester linkage to a substituted phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of dibutyltin dichloride with the appropriate ester derivative of 2-[4-(2-methylpropyl)phenyl]propanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction: The tin center can be oxidized or reduced, altering the oxidation state of the tin atom.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution Reactions: Products include substituted organotin compounds with different functional groups.
Oxidation and Reduction: Products vary depending on the oxidation state of the tin atom.
Hydrolysis: Major products are 2-[4-(2-methylpropyl)phenyl]propanoic acid and dibutyltin oxide or hydroxide.
科学的研究の応用
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.
作用機序
The mechanism of action of Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, altering the activity of enzymes or disrupting cellular processes. The ester linkage allows for the controlled release of the active compound in biological systems, enhancing its efficacy.
類似化合物との比較
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar reactivity but lacking the ester linkage.
Tributyltin chloride: Another organotin compound with three butyl groups and a chlorine atom, known for its use as a biocide.
Dibutyl phthalate: A phthalate ester with similar structural features but different chemical properties and applications.
Uniqueness
Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is unique due to its complex structure, which combines the reactivity of organotin compounds with the functional versatility of ester linkages. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific and industrial applications.
特性
CAS番号 |
826990-22-1 |
|---|---|
分子式 |
C21H35ClO2Sn |
分子量 |
473.7 g/mol |
IUPAC名 |
[dibutyl(chloro)stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.2C4H9.ClH.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-3-4-2;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
InChIキー |
LEVZTZAFNAYQSD-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)C(C)C1=CC=C(C=C1)CC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
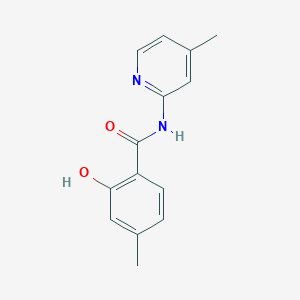
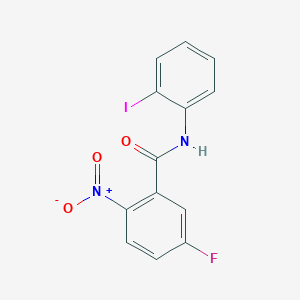
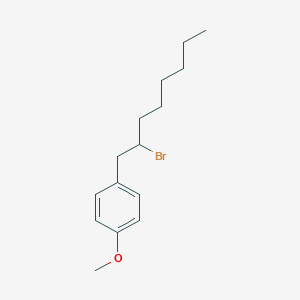



![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
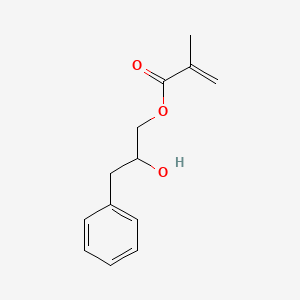
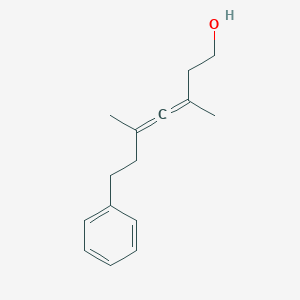
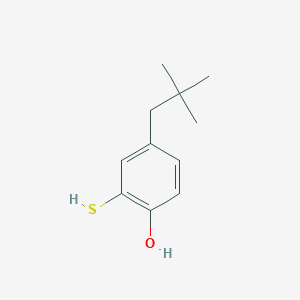
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
